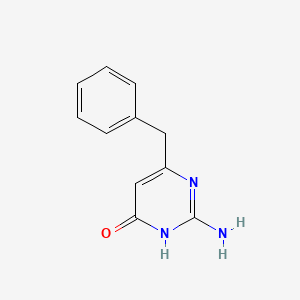

2-amino-6-benzylpyrimidin-4(1H)-one

概要

説明

“2-amino-6-benzylpyrimidin-4(1H)-one” is a chemical compound . It is a heterocycle that incorporates a pyrimidopyrimidine scaffold . This class of compounds has aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

Synthesis Analysis

The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido[1,6-a]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems have been discussed . The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has also been explored .Molecular Structure Analysis

The pyrimidopyrimidines of this class comprise 4H-pyrimido[1,6-a]pyrimidine, 6H-pyrimido [1,6-a]-pyrimidine, and 1H-pyrimido[1,6-c]pyrimidine and their fused benzene derivatives .Chemical Reactions Analysis

The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C11H11N3O and its molecular weight is 201.22 g/mol .科学的研究の応用

Synthesis and Biological Activity

The compound 2-amino-6-benzylpyrimidin-4(1H)-one is utilized in the synthesis of various analogues with significant biological activities. For instance, derivatives such as substituted benzylidene acetophenone and 2-amino-4,6-substituted diphenylpyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these compounds exhibited notable anti-inflammatory activity, comparable to standard drugs like indomethacin, and significant antimicrobial activity against both gram-positive and gram-negative bacteria (Kumar, Chauhan, & Drabu, 2011).

Hydrogen Bonding and Molecular Structure

The compound and its derivatives are also studied for their hydrogen bonding capabilities and molecular structures, which are crucial for understanding their interaction mechanisms in biological systems. For example, the hydrogen bonding in related aminopyrimidine derivatives has been extensively analyzed to elucidate their molecular structures and interactions, providing insights into their potential biological applications (Glidewell, Low, Melguizo, & Quesada, 2003).

Antibacterial and Antifungal Properties

Further research into the synthesis and characterization of this compound derivatives has revealed their potent antibacterial and antifungal activities. Studies demonstrate that some of these derivatives exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal activity against various strains (Laxmi, Ravi, & Nath, 2019).

Molecular Interactions and Supramolecular Networks

The analysis of molecular interactions and the formation of supramolecular networks through non-covalent interactions, such as hydrogen bonding, are key areas of research. These studies provide valuable information on the compound's potential for forming stable complexes, which could be beneficial in drug development and other pharmaceutical applications (Ali et al., 2020).

作用機序

Target of Action

It is known that similar compounds have been studied as inhibitors of wild-type and mutant hiv-1 .

Mode of Action

Given its structural similarity to known HIV-1 inhibitors, it may interact with the virus’s reverse transcriptase enzyme, preventing the virus from replicating within host cells .

Biochemical Pathways

If it acts similarly to other hiv-1 inhibitors, it may interfere with the viral life cycle, specifically the conversion of viral rna into dna, a crucial step in the replication of the virus .

Result of Action

If it acts as an HIV-1 inhibitor, it could potentially prevent the replication of the virus within host cells, thereby slowing the progression of the disease .

Safety and Hazards

将来の方向性

The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

特性

IUPAC Name |

2-amino-4-benzyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOELCHCKJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292369 | |

| Record name | 2-Amino-6-benzylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-88-4 | |

| Record name | 717-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

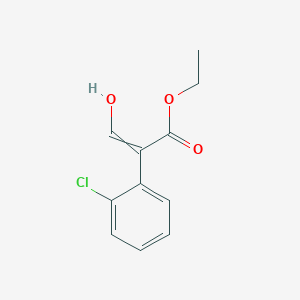

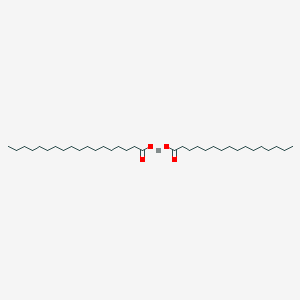

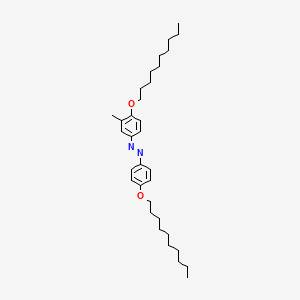

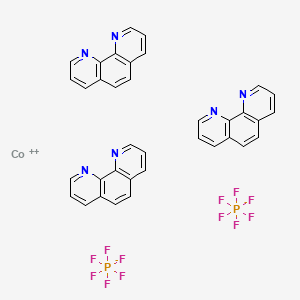

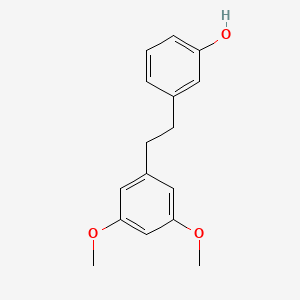

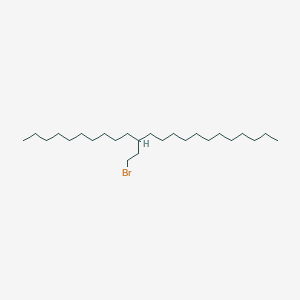

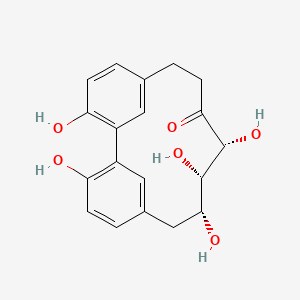

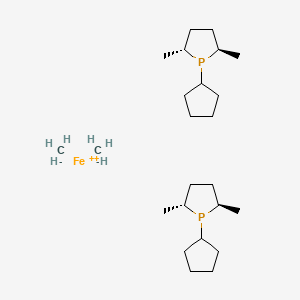

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt](/img/structure/B1496632.png)

![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B1496643.png)